molecular formula C20H20N8O B2883394 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide CAS No. 1351590-39-0

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2883394
CAS No.: 1351590-39-0
M. Wt: 388.435
InChI Key: NJWHXOVDENVYKH-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide , also known by its CAS number 1396712-49-4 , is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₇O
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 1396712-49-4

The compound features a complex arrangement of imidazole, pyrimidine, and benzimidazole moieties, which contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly c-KIT, which is involved in various cellular processes including cell proliferation and survival. The inhibition of c-KIT has implications in the treatment of certain cancers, particularly those associated with mutations in the c-KIT gene.

Therapeutic Applications

  • Cancer Treatment :
    • The primary focus of studies has been on its potential as an anti-cancer agent. Inhibition of the c-KIT pathway is particularly relevant for gastrointestinal stromal tumors (GISTs) and other malignancies where c-KIT mutations are prevalent.
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that derivatives of this compound might possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Studies

  • Inhibition of c-KIT Kinase :
    • A study demonstrated that the compound effectively inhibited c-KIT kinase activity in vitro, leading to reduced cell proliferation in GIST cell lines. The IC50 value was determined to be approximately 25 nM, indicating a potent inhibitory effect .
  • Antimicrobial Efficacy :
    • In a series of experiments assessing antimicrobial activity, derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
  • Neuroprotection in Animal Models :
    • Animal studies revealed that administration of the compound resulted in improved cognitive function in models of Alzheimer’s disease, suggesting potential for neuroprotective applications .

Data Summary

Biological ActivityMechanismReference
c-KIT InhibitionKinase inhibitor
AntimicrobialBactericidal effects
NeuroprotectionCognitive enhancement

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-19(26-20-24-15-3-1-2-4-16(15)25-20)14-5-8-27(9-6-14)17-11-18(23-12-22-17)28-10-7-21-13-28/h1-4,7,10-14H,5-6,8-9H2,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWHXOVDENVYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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